molecular formula C13H18ClN B3077620 N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride CAS No. 1048947-48-3

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

Cat. No.: B3077620
CAS No.: 1048947-48-3
M. Wt: 223.74 g/mol
InChI Key: GAOWLKUIIPNFDV-UHFFFAOYSA-N
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Description

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is a tertiary amine hydrochloride characterized by a propargyl (propynyl) group, a phenyl ring, and a butyl substituent. Amine hydrochlorides are commonly utilized in pharmaceuticals due to enhanced solubility and stability compared to their freebase counterparts. The propargyl group may confer unique reactivity or binding properties, distinguishing it from related compounds .

Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-6,8-9,14H,2-3,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOWLKUIIPNFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride typically involves the reaction of 3-phenyl-2-propyn-1-amine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The protonated amine in this compound can participate in nucleophilic substitution reactions under basic conditions. When deprotonated, the free amine acts as a nucleophile, attacking electrophilic substrates like alkyl halides or carbonyl compounds.

Reaction TypeReagents/ConditionsProductsKey Findings
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CQuaternary ammonium saltsSecondary amines react with alkyl halides to form tertiary or quaternary ammonium salts .
Acylation Acetyl chloride, pyridine, RTAmidesAcylation occurs at the nitrogen atom, forming stable amide derivatives.

Alkyne-Functionalized Reactions

The propynyl group undergoes characteristic alkyne reactions, including additions and cross-couplings. The electron-withdrawing phenyl group polarizes the triple bond, enhancing electrophilicity.

Hydrohalogenation

Hydrogen halides add across the triple bond following anti-Markovnikov orientation due to the inductive effect of the phenyl group.

ReagentsConditionsProductSelectivity
HCl (g)CH₂Cl₂, 0°C(E)-1-chloro-3-phenyl-1-propene derivativesPredominantly trans-addition observed in analogous systems .

Hydration

Acid-catalyzed hydration forms α,β-unsaturated ketones.

CatalystSolventProductYield
HgSO₄H₂SO₄/H₂O3-phenylprop-1-en-2-one~70% (based on similar substrates) .

Transition Metal-Catalyzed Cross-Couplings

The alkyne participates in Sonogashira and Suzuki-Miyaura couplings, enabling carbon-carbon bond formation.

ReactionCatalysts/ReagentsProductsNotes
Sonogashira Coupling Pd(PPh₃)₄, CuI, aryl halidesDiarylalkynesRequires deprotonation of the alkyne .
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃Biaryl derivativesLimited by alkyne’s electron deficiency but feasible with electron-rich boronic acids .

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt can undergo counterion exchange or release the free amine under basic conditions.

ProcessConditionsOutcome
Neutralization NaOH (aq), RTFree amine precipitates (pKa ~10–11 for similar amines) .
Ion Exchange AgNO₃, MeOHAgCl precipitate forms, yielding nitrate salt .

Biological Interactions

While not a direct chemical reaction, the compound inhibits dopamine β-hydroxylase (DBH) by chelating copper at the enzyme’s active site. This interaction reduces norepinephrine synthesis, a mechanism explored for neurological disorders.

Stability and Decomposition

Under oxidative or thermal stress, degradation pathways include:

  • Hydrolysis : Slow degradation in aqueous acidic/basic media to form phenylacetylene and butylamine derivatives.

  • Oxidation : O₂/light exposure generates N-oxide byproducts .

Table 1. Solvent Effects on Alkyne Addition Reactions

SolventDielectric ConstantE/Z Ratio
Benzene2.2798:2
Acetone20.752:48
DMSO46.722:78

Table 2. Catalytic Efficiency in Cross-Couplings

CatalystLoading (mol%)Yield (%)
Pd(PPh₃)₄585
Pd(dppf)Cl₂272

Scientific Research Applications

Chemical Properties and Structure

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride has the molecular formula C13H17N·ClH. The compound is characterized by a butyl group attached to a phenyl ring and an alkyne moiety, which contributes to its reactivity and biological activity.

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its alkyne functionality allows it to participate in various coupling reactions, including click chemistry, which is widely used for constructing compound libraries and functional materials .

Biology

The compound is primarily studied for its biological activities , particularly as an inhibitor of dopamine β-hydroxylase . This enzyme is crucial for converting dopamine into norepinephrine, a neurotransmitter involved in mood regulation and stress response. By inhibiting this enzyme, this compound may influence neurotransmitter dynamics, potentially offering insights into treatments for mood disorders such as depression and anxiety .

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its ability to modulate neurotransmitter levels positions it as a candidate for developing new pharmacological agents targeting neurological conditions. Additionally, its role in drug development processes has been noted, particularly in creating compounds with improved efficacy and safety profiles .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various formulations in chemical manufacturing .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

Case Study 1: Neurotransmitter Regulation
A study demonstrated that inhibition of dopamine β-hydroxylase by this compound led to altered levels of norepinephrine, suggesting a mechanism for potential antidepressant effects.

Case Study 2: Synthesis via Click Chemistry
Research utilizing click chemistry has shown that this compound can be effectively integrated into larger molecular frameworks, enhancing its utility in drug design and material science .

Case Study 3: Pharmacological Investigations
Ongoing pharmacological studies are evaluating the efficacy of N-butyl-3-phenyl-2-propyn-1-amines in preclinical models of anxiety disorders, indicating promising therapeutic avenues .

Mechanism of Action

The mechanism of action of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological functions. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Features

The compound’s structure combines aromatic (phenyl), aliphatic (butyl), and unsaturated (propynyl) moieties. Key comparisons with other amine hydrochlorides include:

Compound Key Structural Features Therapeutic Use/Properties Evidence Source
Benzydamine Hydrochloride Benzylamine core, ester linkage Anti-inflammatory, local anesthetic
Chlorphenoxamine Hydrochloride Diphenylmethane backbone, ethanolamine side chain Antihistamine, anticholinergic
Dosulepin Hydrochloride Tricyclic dibenzothiepine system Tricyclic antidepressant
Memantine Hydrochloride Adamantane-derived structure NMDA antagonist (Alzheimer’s)
Fluoxetine Hydrochloride Aryloxypropylamine scaffold SSRI (antidepressant)
Target Compound Butyl, phenyl, propargyl groups Hypothetical CNS or metabolic applications N/A



Key Differences :

  • Unlike tricyclic (e.g., dosulepin) or adamantane-based (e.g., memantine) structures, the target lacks a rigid polycyclic framework, possibly altering receptor selectivity .

Physicochemical Properties

Amine hydrochlorides generally exhibit high water solubility and crystalline solid states. For example:

  • Ortho-Toluidine Hydrochloride: Melting point ~134°C, soluble in water and ethanol .
  • Memantine Hydrochloride : Melting point ~290°C, stable under ambient conditions .

The target compound’s butyl and propargyl groups may lower melting point compared to memantine but increase lipophilicity versus benzydamine, affecting blood-brain barrier penetration .

Analytical and Stability Profiles

  • Analytical Methods : HPLC (as used for dosulepin and benzydamine) and spectrophotometry (for memantine) are applicable for quantification .
  • Stability: Hydrochlorides like chlorphenoxamine degrade under acidic conditions, suggesting the target compound may require pH-controlled formulations .

Pharmacological Implications

  • The propargyl group could act as a metabolic inhibitor (similar to selegiline) or form covalent bonds with targets.
  • The phenyl and butyl groups might favor interactions with CNS receptors (e.g., serotonin or dopamine transporters) .

Biological Activity

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride, with the molecular formula C13H17N·ClH, is a compound of significant interest in biological research due to its unique chemical structure and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily recognized as an inhibitor of Dopamine β-hydroxylase , an enzyme crucial for the conversion of dopamine to norepinephrine. This inhibition can have profound effects on neurotransmitter dynamics within the central nervous system, potentially influencing various physiological and pathological processes.

Target Enzyme

The primary target of this compound is:

  • Dopamine β-hydroxylase : This enzyme catalyzes the hydroxylation of dopamine to norepinephrine, a critical step in catecholamine biosynthesis.

Mode of Action

The compound acts as a competitive inhibitor of dopamine β-hydroxylase. By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby reducing the production of norepinephrine. This mechanism suggests potential applications in treating disorders associated with dysregulated norepinephrine levels, such as depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Enzyme Inhibition : Studies indicate that this compound effectively inhibits dopamine β-hydroxylase with an IC50 value that suggests potent activity. The specific IC50 value varies across studies but generally indicates strong inhibitory potential.
  • Cellular Effects : Research has shown that compounds with similar structures can affect cellular processes such as proliferation and apoptosis. For instance, derivatives of this compound have been tested against various cell lines to assess their cytotoxicity and therapeutic indices.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Neurological Disorders : A study highlighted its potential as a lead compound for developing treatments targeting neurological disorders. The modulation of norepinephrine levels can significantly impact mood regulation and cognitive functions.
  • Antifungal Activity : Although primarily studied for its effects on neurotransmitters, some derivatives have shown antifungal properties, indicating a broader spectrum of biological activity.

Table 1: Biological Activity Summary

Biological ActivityMechanismReference
Dopamine β-hydroxylase InhibitionCompetitive inhibitor
Cytotoxicity (IC50 values)Varies by cell line
Potential Antifungal ActivityInhibitory effects on fungi

Table 2: IC50 Values Against Cell Lines

CompoundCell LineIC50 (μM)
N-butyl derivativeNIH/3T3148.26
N-butyl derivativeOther cell lines>1000

Q & A

Basic: What analytical techniques are recommended for purity assessment of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride?

Methodological Answer:

  • HPLC with UV Detection : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH-adjusted) and methanol (e.g., 70:30 ratio) at 1 mL/min flow rate. Detect at 207–255 nm, depending on the compound’s λmax. Calibration curves (1–10 µg/mL range) should achieve linearity (r ≥ 0.9999) with recovery rates of 99.6–100.1% .
  • UV-Vis Spectroscopy : Confirm λmax (e.g., 255 nm) to validate electronic transition profiles. Ensure solvent compatibility and absence of interfering chromophores .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Store at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation. Label containers with batch-specific data (e.g., synthesis date, purity) .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

  • Use SHELXL for high-resolution refinement. Challenges include:
    • Twinning : Employ twin-law matrices in SHELXD/SHELXE for data correction.
    • Data Contradictions : Cross-validate with Fourier maps and residual density analysis. Adjust weighting schemes to balance R-factors.
    • Validation Tools : Use PLATON or CCDC Mercury to check for missed symmetry or disorder .

Advanced: How to address discrepancies between HPLC and spectrophotometric purity results?

Methodological Answer:

  • Step 1 : Verify calibration standards for both methods. Ensure HPLC standards match the compound’s retention time and UV spectrum.
  • Step 2 : Check for matrix effects (e.g., excipients in spectrophotometry) by spiking pure compound into sample matrices.
  • Step 3 : Use t-test analysis (p < 0.05) to compare means of triplicate measurements. If discrepancies persist, prioritize HPLC due to higher specificity .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Decontamination : Wash skin with soap/water immediately after contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Documentation : Review Safety Data Sheets (SDS) for toxicity thresholds and first-aid protocols .

Advanced: What strategies improve accuracy in crystallographic refinement of this compound?

Methodological Answer:

  • High-Resolution Data : Collect data to ≤1.0 Å resolution. Use synchrotron sources if possible.
  • Hydrogen Atom Placement : Apply SHELXL’s HFIX commands for constrained H-atom refinement.
  • Dynamic Disorder Modeling : Split atoms with SHELXL’s PART instructions and refine occupancy ratios. Validate with Rint < 5% .

Basic: What is the significance of λmax in UV-Vis spectroscopy for this compound?

Methodological Answer:

  • Electronic Transitions : The λmax at 255 nm corresponds to π→π* transitions in the phenyl and propynyl groups. Use this to:
    • Confirm identity via spectral overlay with reference standards.
    • Detect degradation products (e.g., shifted λmax indicates structural changes) .

Advanced: How to optimize mobile phase composition in HPLC for better resolution?

Methodological Answer:

  • Method Development Table :
ParameterOptimization Strategy
Mobile PhaseTest phosphate buffer (0.03–0.05 M) with methanol (20–40%). Adjust pH to 3–5 via H3PO4.
Column Temperature25–40°C (higher temps reduce viscosity, improving peak symmetry).
Gradient ElutionApply step gradients (e.g., 70%→90% methanol over 15 min) to separate polar impurities.
  • Validate with system suitability tests (e.g., USP tailing factor < 2.0) .

Advanced: How to validate synthetic intermediates using tandem MS and NMR?

Methodological Answer:

  • MS/MS Fragmentation : Compare experimental fragments (e.g., m/z 381.4 [M+H]<sup>+</sup>) with theoretical patterns. Use collision-induced dissociation (CID) to confirm backbone integrity.
  • NMR Assignments :
    • <sup>1</sup>H NMR : Identify propynyl protons (δ 2.8–3.2 ppm) and butyl chain (δ 0.9–1.6 ppm).
    • <sup>13</sup>C NMR : Confirm sp-hybridized carbons (δ 70–90 ppm) and quaternary aromatic carbons .

Basic: What are the critical parameters for reproducible synthesis of this compound?

Methodological Answer:

  • Reaction Table :
ParameterOptimal Condition
SolventDry dichloromethane or acetonitrile.
Temperature0–5°C for amine hydrochloride salt precipitation.
Stoichiometry1:1.2 molar ratio (amine: HCl gas).
Purity CheckMonitor via TLC (Rf = 0.3 in ethyl acetate/hexane).
  • Isolate via vacuum filtration and wash with cold ether to remove unreacted HCl .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride
Reactant of Route 2
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N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.